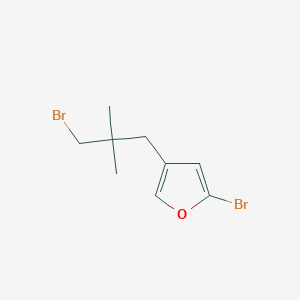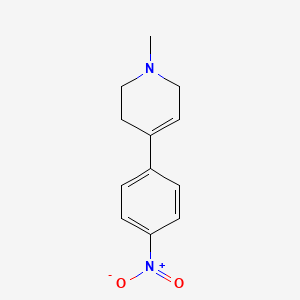
1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine is an organic compound that belongs to the class of tetrahydropyridines. This compound is of significant interest in the field of organic chemistry due to its unique structural features and potential applications in various scientific domains. The presence of a nitrophenyl group attached to the tetrahydropyridine ring imparts distinct chemical properties to the compound, making it a valuable subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine can be synthesized through several synthetic routes. One common method involves the condensation of 4-nitrobenzaldehyde with 1-methyl-1,2,3,6-tetrahydropyridine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of high-purity reagents. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-substituted pyridine derivatives.
Reduction: Reduction of the nitro group can yield amino-substituted tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro-substituted pyridine derivatives.
Reduction: Amino-substituted tetrahydropyridine derivatives.
Substitution: Various substituted tetrahydropyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It serves as a model compound in the study of structure-activity relationships.
Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 1-methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine involves its interactions with specific molecular targets and pathways. The nitrophenyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Methyl-4-(4-nitrophenyl)-1,2,3,6-tetrahydropyridine can be compared with other similar compounds, such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Lacks the nitro group, resulting in different chemical and biological properties.
4-(4-Nitrophenyl)-1,2,3,6-tetrahydropyridine: Lacks the methyl group, affecting its reactivity and applications.
1-Methyl-4-(4-aminophenyl)-1,2,3,6-tetrahydropyridine:
The presence of the nitrophenyl group in this compound imparts unique chemical properties, making it distinct from other similar compounds
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-methyl-4-(4-nitrophenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C12H14N2O2/c1-13-8-6-11(7-9-13)10-2-4-12(5-3-10)14(15)16/h2-6H,7-9H2,1H3 |
InChI Key |
QVJDJQCVBWSNHI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13154871.png)
![3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13154877.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13154884.png)
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
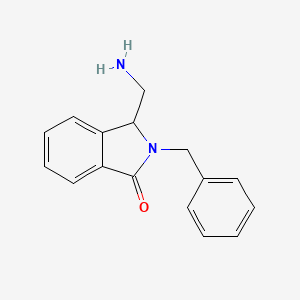

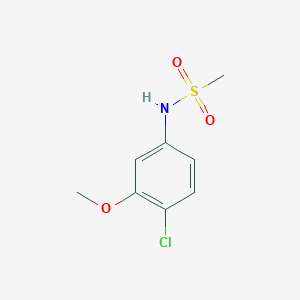
![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13154909.png)
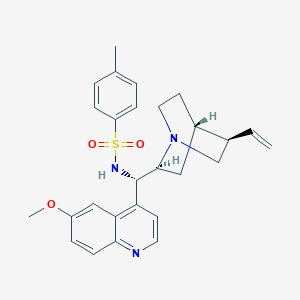
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154920.png)

